N-(4-ethoxyphenyl)-N'-ethylethanediamide
Description
N-(4-Ethoxyphenyl)-N'-ethylethanediamide is an ethanediamide derivative characterized by an oxalamide backbone with a 4-ethoxyphenyl group attached to one nitrogen atom and an ethyl group on the other.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-ethyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-13-11(15)12(16)14-9-5-7-10(8-6-9)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYYAFVZBTXXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=C(C=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N’-ethylethanediamide typically involves the reaction of 4-ethoxyaniline with ethyl chloroformate, followed by the addition of ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-ethoxyaniline reacts with ethyl chloroformate in the presence of a base such as triethylamine to form N-(4-ethoxyphenyl) carbamate.
Step 2: The N-(4-ethoxyphenyl) carbamate is then reacted with ethylenediamine to yield N-(4-ethoxyphenyl)-N’-ethylethanediamide.
The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N-(4-ethoxyphenyl)-N’-ethylethanediamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N’-ethylethanediamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of N-(4-ethoxyphenyl)ethylenediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-ethoxyphenyl)-N’-ethylethanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N’-ethylethanediamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed to influence cellular processes through its amide and ethoxy functional groups.
Comparison with Similar Compounds
The following analysis highlights structural, physicochemical, and biological differences between N-(4-ethoxyphenyl)-N'-ethylethanediamide and related ethanediamide derivatives. Key compounds are selected based on substituent variations, which critically influence their properties and applications.
Structural and Functional Group Comparisons
Table 1: Structural Features of Selected Ethanediamide Derivatives
*Calculated based on molecular formulas. †Estimated using standard atomic weights.
Key Observations :
- Ethoxy vs.
- Ethyl vs. Hydroxyethyl: The ethyl group (non-polar) contrasts with the hydroxyethyl substituent in N’-(4-fluorophenyl)-N-(2-hydroxyethyl)ethanediamide, which introduces polarity and hydrogen-bonding capacity, affecting solubility and target binding .
- Aromatic vs. Aliphatic Substituents : Phenyl or benzyl groups (e.g., in N-(2-methoxyphenyl)-N'-phenylethanediamide) contribute to π-π stacking interactions with biological targets, whereas aliphatic chains (e.g., ethyl) prioritize hydrophobic interactions .
Physicochemical Properties and Bioactivity
Key Findings :
- Lipophilicity : The ethoxy group in the target compound reduces LogP slightly compared to methoxybenzyl derivatives (LogP ~3.0), balancing solubility and membrane permeability .
- Bioactivity Trends : Methoxy-substituted analogs (e.g., N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide) show anticancer activity, likely due to enhanced interactions with hydrophobic enzyme pockets. Fluorophenyl derivatives exhibit anti-inflammatory effects, possibly via COX-2 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
